N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide
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Overview
Description
N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated indole moiety linked to a benzoindazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide typically involves multi-step organic reactions. The process begins with the bromination of an indole derivative, followed by the formation of the indazole ring through cyclization reactions. The final step involves the condensation of the brominated indole with a carbohydrazide derivative under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated indole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide stands out due to its unique structural combination of a brominated indole and a benzoindazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H14BrN5O2 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H14BrN5O2/c21-11-6-8-15-14(9-11)18(19(27)22-15)25-26-20(28)17-13-7-5-10-3-1-2-4-12(10)16(13)23-24-17/h1-4,6,8-9,22,27H,5,7H2,(H,23,24) |
InChI Key |
QHGKHNOXCPKIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O |
Origin of Product |
United States |
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